N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
The compound “N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide” is a complex organic molecule that contains a benzoxazole ring, a phenyl ring, and an acetamide group. The benzoxazole ring is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure . In this case, the benzoxazole ring contains both carbon and nitrogen atoms. The phenyl ring is a cyclic group of carbon atoms, and the acetamide group contains a carbonyl (C=O) and an amine (NH2) group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzoxazole and phenyl rings are likely to contribute to the compound’s aromaticity, which could affect its chemical behavior .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoxazole and phenyl rings might increase its stability and affect its solubility in different solvents .Scientific Research Applications
Fluorescent Probes and Sensing Materials
Benzoxazoles and naphthoxazoles are essential heterocyclic compounds due to their diverse biological and photochromatic activities. The synthesized compound, N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide , falls into this category. Its excellent photophysical properties—such as broad spectral windows, high molar absorptivity, and good fluorescence quantum efficiency—make it suitable for use as a fluorescent probe and sensing material . Researchers can explore its applications in fluorescence-based assays, imaging, and biosensing.
Antibacterial Activity
The synthesized compound has been evaluated for in vitro antibacterial activity against Escherichia coli and Staphylococcus aureus strains. Researchers can investigate its potential as an antimicrobial agent, especially in the context of drug-resistant bacteria .
Antifungal Properties
Similarly, the compound was tested for in vitro antifungal activity against Candida albicans and Aspergillus niger strains. Its effectiveness against fungal pathogens suggests potential applications in antifungal drug development .
Designing Novel Antidiabetic Agents
Ortho-substituted naphthoxazole derivatives have shown inhibitory activity for protein tyrosine phosphatase-1B (PTB-1B) and in vivo antidiabetic activity. Researchers could explore modifications of this compound to enhance its antidiabetic properties .
Synthetic Strategies and Catalysts
Advances in synthetic strategies for benzoxazoles include using 2-aminophenol and aldehydes. Magnetic solid acid nanocatalysts have been employed to achieve high yields in benzoxazole synthesis. Researchers interested in developing efficient synthetic routes can explore these methods .
Structure-Activity Relationship Studies
By systematically modifying the compound’s structure, researchers can investigate how specific substitutions affect its biological activity. This knowledge can guide the design of more potent derivatives for various applications.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-27-20-12-7-15(13-21(20)28-2)14-22(26)24-17-10-8-16(9-11-17)23-25-18-5-3-4-6-19(18)29-23/h3-13H,14H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKGEERTQBKSHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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